molecular formula C36H32F4N2O6S B10855452 Imlunestrant tosylate CAS No. 2408840-41-3

Imlunestrant tosylate

Cat. No.: B10855452
CAS No.: 2408840-41-3
M. Wt: 696.7 g/mol
InChI Key: WOXQMUXFSMQUSS-LNLSOMNWSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of LY-3484356 (tosylate) involves several steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is prepared through a series of chemical reactions that result in the formation of the tosylate salt .

Chemical Reactions Analysis

LY-3484356 (tosylate) undergoes various chemical reactions, including:

Scientific Research Applications

LY-3484356 (tosylate) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

LY-3484356 (tosylate) exerts its effects by binding to the estrogen receptor and promoting its degradation. This leads to a decrease in estrogen receptor signaling, which is crucial for the growth and proliferation of certain cancer cells. The compound has shown potent activity against both wild type and mutant estrogen receptors, making it a promising candidate for overcoming resistance to traditional endocrine therapies .

Comparison with Similar Compounds

LY-3484356 (tosylate) is unique compared to other selective estrogen receptor degraders due to its oral bioavailability and potent activity. Similar compounds include:

Properties

CAS No.

2408840-41-3

Molecular Formula

C36H32F4N2O6S

Molecular Weight

696.7 g/mol

IUPAC Name

(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol;4-methylbenzenesulfonic acid

InChI

InChI=1S/C29H24F4N2O3.C7H8O3S/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28;1-6-2-4-7(5-3-6)11(8,9)10/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2;2-5H,1H3,(H,8,9,10)/t28-;/m1./s1

InChI Key

WOXQMUXFSMQUSS-LNLSOMNWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF

Origin of Product

United States

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